(3S)-beta-Cryptoxanthin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

(3S)-beta-Cryptoxanthin is a naturally occurring carotenoid pigment, classified as a xanthophyll. It is characterized by its red crystalline solid form and metallic luster. This compound is closely related to beta-carotene, differing only by the presence of a hydroxyl group at the 3-position of the molecule. (3S)-beta-Cryptoxanthin can be found in various fruits and vegetables, particularly in orange-colored foods such as papaya, winter squash, and citrus fruits like Satsuma mandarin oranges. It plays a significant role in human nutrition as a provitamin A carotenoid, which means it can be converted into retinol (vitamin A) in the body .

The mechanism of action of (3S)-beta-cryptoxanthin within biological systems remains under investigation. Its antioxidant properties suggest it might interact with free radicals, preventing cellular damage []. Additionally, potential roles in cell signaling and gene expression are being explored, but more research is needed [].

Further Research Needed:

While research on beta-cryptoxanthin is ongoing, more specific information is needed regarding (3S)-beta-cryptoxanthin due to its stereochemical distinction. Future studies should explore its:

- Isolation and characterization: Developing methods to isolate and purify (3S)-beta-cryptoxanthin for further investigation.

- Biological activity: Determining its specific effects on cellular processes and potential health benefits.

- Safety profile: Evaluating its potential toxicity and interaction with other compounds.

(3S)-beta-Cryptoxanthin, a specific form of beta-cryptoxanthin, is a naturally occurring carotenoid pigment found in various fruits and vegetables like papaya, oranges, and tangerines []. It holds significant interest within scientific research due to its potential health benefits and unique properties.

Antioxidant Activity

One of the most studied aspects of (3S)-beta-Cryptoxanthin is its antioxidant activity. Like many carotenoids, it possesses the ability to scavenge free radicals, which are unstable molecules that can damage cells and contribute to various chronic diseases []. Studies have shown that (3S)-beta-Cryptoxanthin can effectively neutralize free radicals in vitro, suggesting its potential role in protecting against oxidative stress [].

Potential Role in Cancer Prevention

(3S)-beta-Cryptoxanthin has been linked to a reduced risk of certain types of cancer, particularly lung cancer. Epidemiological studies have observed an association between higher dietary intake of (3S)-beta-Cryptoxanthin and a lower risk of lung cancer mortality, especially in smokers []. Additionally, animal studies have shown that (3S)-beta-Cryptoxanthin supplementation may inhibit the development of lung cancer by suppressing specific inflammatory pathways []. However, further research is needed to confirm these findings and elucidate the underlying mechanisms.

Bone Health

Emerging research suggests that (3S)-beta-Cryptoxanthin may play a role in bone health. Studies in animals and human cell lines indicate that it may stimulate bone formation and inhibit bone breakdown []. However, clinical trials are necessary to determine the effectiveness of (3S)-beta-Cryptoxanthin supplementation in improving bone health in humans.

(3S)-beta-Cryptoxanthin undergoes several biochemical transformations, primarily involving cleavage by enzymes such as beta-carotene 15,15'-oxygenase 1 (BCO1). This enzyme catalyzes the central cleavage of (3S)-beta-Cryptoxanthin into retinal, which can then be further hydrolyzed to retinol . Additionally, (3S)-beta-Cryptoxanthin can be metabolized by beta-carotene-9',10'-oxygenase 2 (BCO2), which cleaves it asymmetrically into retinal and various apocarotenals . These metabolic pathways highlight its potential role in contributing to vitamin A levels and influencing various physiological functions.

(3S)-beta-Cryptoxanthin exhibits various biological activities, primarily attributed to its antioxidant properties. It has been shown to protect cells from oxidative stress and may help reduce the risk of chronic diseases such as cancer. Epidemiological studies have indicated an inverse relationship between (3S)-beta-Cryptoxanthin intake and lung cancer risk . Furthermore, research suggests that it stimulates osteoblastic bone formation while inhibiting osteoclastic bone resorption, indicating its potential role in bone health and osteoporosis prevention . The compound also appears to influence gene expression related to bone metabolism and mineralization .

The synthesis of (3S)-beta-Cryptoxanthin can be achieved through various methods. One notable approach involves the acid-catalyzed deoxygenation of lutein fatty acid esters derived from marigold oleoresin. This process includes hydrogenation using platinum catalysts at ambient temperatures, followed by saponification and isomerization to yield (3S)-beta-Cryptoxanthin as the primary product . Other synthetic routes may involve direct extraction from plant sources or chemical modifications of related carotenoids.

(3S)-beta-Cryptoxanthin has several applications across different fields:

- Nutritional Supplements: Due to its provitamin A activity, it is often included in dietary supplements aimed at improving vitamin A status.

- Food Coloring: It is utilized as a natural colorant in food products, although its use is regulated in certain regions .

- Pharmaceuticals: The antioxidant properties of (3S)-beta-Cryptoxanthin make it a candidate for developing therapeutic agents targeting oxidative stress-related diseases.

(3S)-beta-Cryptoxanthin shares structural similarities with several other carotenoids. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Beta-Carotene | Similar backbone | Precursor to vitamin A; more widely studied for its pro-vitamin activity. |

| Lutein | Hydroxyl groups | Primarily known for eye health benefits; does not convert to retinol. |

| Zeaxanthin | Hydroxyl groups | Important for eye health; similar antioxidant properties but lacks provitamin A activity. |

| Alpha-Cryptoxanthin | Similar backbone | Different stereochemistry; less common in diet compared to beta-cryptoxanthin. |

(3S)-beta-Cryptoxanthin is unique due to its specific stereochemistry and biological activities that contribute to both antioxidant defense and bone health promotion, distinguishing it from other carotenoids that may not exhibit the same range of effects .

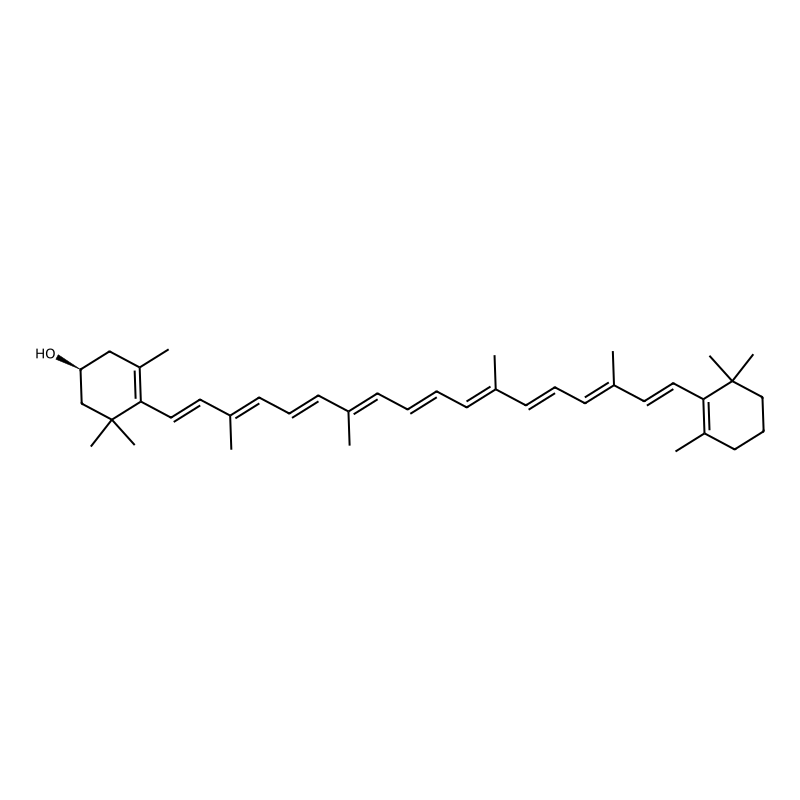

Molecular Formula and Architecture (C40H56O)

(3S)-beta-Cryptoxanthin possesses the molecular formula C40H56O with a molecular weight of 552.87 grams per mole [1] [8]. The compound belongs to the xanthophyll family of carotenoids, characterized by its oxygenated carotene backbone structure [7]. The molecular architecture consists of a forty-carbon chain with conjugated double bonds linking two terminal cyclohexene rings, one of which contains a hydroxyl functional group at the C-3 position [2] [3].

The structural framework of (3S)-beta-Cryptoxanthin exhibits a symmetrical polyene chain containing eleven conjugated double bonds that contribute to its chromophoric properties [17]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (S)-3,5,5-trimethyl-4-((1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-1-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl)cyclohex-3-en-1-ol [3]. The molecule features an all-trans stereochemistry configuration across its conjugated polyene backbone [6] [29].

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C40H56O [1] |

| Molecular Weight | 552.87 g/mol [8] |

| Monoisotopic Mass | 552.433116 u [4] |

| Chemical Abstracts Service Number | 1200446-88-3 [31] |

Stereochemistry and Configurational Analysis

The stereochemical configuration of (3S)-beta-Cryptoxanthin is defined by the S-configuration at the C-3 carbon center, which distinguishes it from the more common (3R)-beta-cryptoxanthin isomer [29]. This stereogenic center arises from the presence of the hydroxyl group attached to the tertiary carbon in the beta-ionone ring structure [3]. The compound exhibits defined stereocenters with specific geometric configurations that influence its biological and chemical properties [4].

Circular dichroism spectroscopy has been employed to characterize the stereochemical properties of (3S)-beta-cryptoxanthin, revealing distinct Cotton effects that correspond to its specific chiral configuration [6] [29]. The stereochemical analysis demonstrates that the compound maintains an all-trans configuration across its polyene chain, with the exception of potential cis-isomers that may form under specific conditions [6]. The absolute configuration at the C-3 position has been confirmed through total synthesis methods and nuclear magnetic resonance spectroscopy analysis [29].

The configurational stability of (3S)-beta-cryptoxanthin depends on environmental factors including temperature, light exposure, and solvent conditions [32]. Stereochemical interconversion between the (3S) and (3R) forms does not occur readily under normal storage conditions, maintaining the integrity of the chiral center [29].

Physical Properties and Characteristics

Crystalline Structure and Appearance

(3S)-beta-Cryptoxanthin manifests as a red crystalline solid exhibiting a distinctive metallic luster when in pure form [9]. The crystalline structure belongs to the carotenoid family's characteristic arrangement, with molecules packing in an ordered lattice formation [10]. The compound displays a color range from faint red to very dark red depending on the purity and crystalline form [14].

The physical appearance of (3S)-beta-cryptoxanthin crystals reflects the extended conjugated system present in the molecular structure [9]. The chromophoric properties result from the eleven conjugated double bonds that absorb specific wavelengths of visible light [17]. The crystalline form demonstrates stability under appropriate storage conditions, typically requiring protection from light and oxygen to maintain structural integrity [14].

Melting Point and Thermal Stability

The melting point of (3S)-beta-cryptoxanthin has been reported as 167°C, indicating moderate thermal stability [12] [13]. Some sources report a melting point range of 169-170°C, reflecting variations in measurement conditions and sample purity [14]. The compound exhibits thermal degradation characteristics typical of carotenoid structures when subjected to elevated temperatures [11].

Thermal stability studies demonstrate that (3S)-beta-cryptoxanthin follows first-order degradation kinetics when exposed to high temperatures [11] [32]. The activation energy for thermal degradation has been determined to be approximately 156 kilojoules per mole, indicating relatively high thermal stability compared to other carotenoids [35]. At temperatures of 75°C, 85°C, and 95°C, the compound exhibits half-life values of approximately 41, 20, and 15 minutes respectively [11].

| Temperature (°C) | Half-life (minutes) | Rate Constant (min⁻¹) |

|---|---|---|

| 75 | 40.77 [11] | 0.02 [11] |

| 85 | 19.53 [11] | 0.04 [11] |

| 95 | 15.27 [11] | 0.05 [11] |

Solubility Profile in Various Solvents

(3S)-beta-Cryptoxanthin exhibits selective solubility characteristics that reflect its lipophilic nature [9] [12]. The compound demonstrates high solubility in nonpolar organic solvents including chloroform, benzene, pyridine, and carbon disulfide [9]. In chloroform specifically, the solubility has been quantified as 1 milligram per milliliter [12] [14].

The solubility profile indicates limited dissolution in polar solvents such as water and alcohols [12]. Moderate solubility has been observed in methanol and other lower alcohols, though significantly reduced compared to nonpolar solvents [12]. The compound shows enhanced solubility in mixed solvent systems containing both polar and nonpolar components [16].

| Solvent | Solubility |

|---|---|

| Chloroform | 1 mg/mL [12] [14] |

| Benzene | Freely soluble [9] |

| Pyridine | Freely soluble [9] |

| Carbon disulfide | Freely soluble [9] |

| Methanol | Slightly soluble [12] |

| Ethanol | Slightly soluble [12] |

Spectroscopic Properties

UV-Visible Absorption Spectra

The ultraviolet-visible absorption spectrum of (3S)-beta-cryptoxanthin exhibits characteristic maxima in the 400-500 nanometer region, consistent with its extensive conjugated system [15] [16]. The compound demonstrates trimodal absorption patterns with peak wavelengths typically observed around 427, 450, and 466 nanometers [17]. These absorption maxima correspond to electronic transitions within the conjugated polyene backbone structure [17].

The molar absorptivity coefficient varies with solvent polarity, showing bathochromic shifts in solvents of decreasing polarity [16]. In polar solvent systems, the absorption maxima occur at slightly shorter wavelengths compared to nonpolar environments [16]. The absorption spectrum provides diagnostic information for structural characterization and quantitative analysis [20].

Cis-isomers of (3S)-beta-cryptoxanthin can be distinguished from the trans-form through their characteristic absorption patterns in the 330-350 nanometer region [16]. The ratio of absorption peaks provides valuable information about the geometric configuration and isomeric composition of samples [20].

Infrared Spectroscopy Characteristics

Infrared spectroscopy of (3S)-beta-cryptoxanthin reveals characteristic absorption bands corresponding to specific functional groups within the molecular structure [21]. The hydroxyl group at the C-3 position produces a distinct absorption band in the 3200-3600 wavenumber region [18]. Carbon-carbon double bond stretching vibrations appear in the 1600-1650 wavenumber range [21].

The conjugated system exhibits characteristic infrared absorption patterns that distinguish (3S)-beta-cryptoxanthin from other carotenoids [21]. Methyl group vibrations contribute to absorption bands in the 2800-3000 wavenumber region, while carbon-carbon single bond stretching appears around 1000-1300 wavenumbers [18] [21].

The infrared spectrum provides valuable information about the molecular conformation and functional group characteristics [21]. Changes in the infrared absorption pattern can indicate molecular degradation, isomerization, or chemical modification of the compound [21].

Nuclear Magnetic Resonance Spectra

Nuclear magnetic resonance spectroscopy of (3S)-beta-cryptoxanthin provides detailed structural information about the molecular framework and stereochemical configuration [19]. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances in the 6.0-7.0 parts per million region corresponding to olefinic protons along the conjugated chain [19].

The hydroxyl proton at the C-3 position appears as a characteristic doublet of doublets at approximately 3.93 parts per million with coupling constants around 13 hertz [19]. This resonance pattern is diagnostic for the presence of the hydroxyl group adjacent to the cyclohexene ring system [19]. The methyl groups attached to the ring systems produce singlet resonances in the 1.0-2.0 parts per million region [19].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework and substitution patterns [2]. The spectral data confirm the presence of forty carbon atoms with characteristic chemical shifts corresponding to the various structural environments within the molecule [2].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of (3S)-beta-cryptoxanthin reveals characteristic fragmentation patterns that provide structural confirmation [23]. Under atmospheric pressure chemical ionization conditions, the molecular ion appears at mass-to-charge ratio 553 corresponding to the protonated molecule [23]. The base peak in positive ion mode typically occurs at mass-to-charge ratio 135, resulting from cleavage at the 7,8 carbon-carbon bond with retention of the hydroxylated ring fragment [23].

Negative ion atmospheric pressure chemical ionization produces abundant fragment ions at mass-to-charge ratios 534 and 519, corresponding to loss of water and subsequent loss of a methyl group [23]. Additional fragmentation occurs through loss of toluene and xylene moieties, producing ions at mass-to-charge ratios 461 and 473 respectively [23].

Tandem mass spectrometry experiments reveal detailed fragmentation pathways that distinguish (3S)-beta-cryptoxanthin from other carotenoid isomers [23]. The fragmentation patterns include cleavages along the polyene chain and elimination of terminal ring structures [23].

| Fragment Ion (m/z) | Relative Abundance (%) | Assignment |

|---|---|---|

| 553 | 45.3 [23] | [M+H]⁺ |

| 535 | 1.4 [23] | [M+H-H₂O]⁺ |

| 461 | 12.4 [23] | [M+H-C₇H₈]⁺ |

| 135 | 100 [23] | Base peak |

| 534 | High [23] | [M-H₂O]⁻ |

| 519 | High [23] | [M-H₂O-CH₃]⁻ |

Chemical Reactivity and Stability

Oxidation Mechanisms

(3S)-beta-Cryptoxanthin undergoes oxidation reactions through multiple pathways that affect both the conjugated system and the hydroxyl functional group [26]. The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems [26]. The oxidation mechanisms involve electron transfer processes that neutralize reactive oxygen species [10].

The conjugated double bond system serves as the primary site for oxidation reactions, leading to the formation of epoxide derivatives and chain cleavage products [32]. Thermal oxidation at elevated temperatures produces 5,6-epoxy derivatives and 5,8-furanoid rearrangement products [32]. The oxidation process follows complex kinetic patterns involving both reversible and irreversible pathways [32].

Photochemical oxidation occurs under light exposure, particularly in the presence of oxygen [26]. This process leads to the formation of various degradation products including apocarotenals and volatile compounds [32]. The oxidation rate depends on environmental factors including temperature, oxygen concentration, and light intensity [26].

Isomerization Pathways

Geometric isomerization represents a significant chemical transformation pathway for (3S)-beta-cryptoxanthin [25] [32]. The all-trans configuration can undergo conversion to various cis-isomers under specific conditions including heat, light, and chemical catalysis [32]. The isomerization process typically achieves equilibrium ratios of approximately 70:30 trans to cis after thermal treatment [32].

Common cis-isomers include 9-cis, 13-cis, and 15-cis configurations that exhibit distinct spectroscopic properties [16] [32]. The isomerization kinetics follow first-order reaction patterns with activation energies dependent on the specific geometric transformation [32]. Iodine-catalyzed stereomutation has been employed as a method for controlled isomerization studies [6].

The isomerization equilibrium constants vary with temperature and solvent conditions [32]. Higher temperatures favor increased cis-isomer formation, while specific solvents may stabilize particular geometric configurations [32]. The biological significance of different isomers varies, with trans-forms generally exhibiting higher biological activity [25].

Reactivity of the Hydroxyl Group at C-3 Position

The hydroxyl group at the C-3 position of (3S)-beta-cryptoxanthin exhibits characteristic alcohol reactivity patterns [28]. This functional group can undergo esterification reactions to form fatty acid esters, as demonstrated by the formation of laurate derivatives [5]. The hydroxyl group also participates in hydrogen bonding interactions that influence solubility and stability properties [28].

Dehydration reactions can occur under acidic conditions or elevated temperatures, leading to the formation of dehydrated products [23]. The hydroxyl group shows reactivity toward oxidizing agents, potentially forming ketone or aldehyde derivatives [27]. Protection of the hydroxyl group may be necessary during synthetic transformations to prevent unwanted side reactions [29].

Citrus Fruits (Tangerines, Oranges)

Beta-cryptoxanthin represents a prominent carotenoid in citrus fruits, with significant variations in concentration among different species and cultivars. Tangerines and sweet oranges are considered the main contributors of beta-cryptoxanthin to the diet in many countries due to their high consumption both as fresh fruit and juice [1] [2].

In citrus fruits, beta-cryptoxanthin concentration varies considerably by species. Tangerines, particularly canned varieties, contain 775 micrograms per 100 grams of fresh weight, while raw tangerines contain approximately 407 micrograms per 100 grams [2]. Sweet oranges typically contain 116 micrograms per 100 grams, with orange juice containing 169 micrograms per 100 grams [2].

The preferential natural accumulating form of beta-cryptoxanthin in the flesh of ripened citrus fruit is esterified with lauric, myristic, and palmitic acid, with only a minor proportion ranging from less than 5% up to 20% remaining in free form [1]. Research has demonstrated that beta-cryptoxanthin laurate, myristate, and palmitate were the major beta-cryptoxanthin esters in Satsuma mandarin varieties, with similar patterns observed in other citrus varieties including orange, ponkan, and kiyomi [3].

Mandarin cultivars classified as beta-cryptoxanthin abundant category showed concentrations ranging from 11.69 milligrams per kilogram in mandarin to 0.2 milligrams per kilogram in lime [4]. The Common mandarin cultivars displayed a strong presence of beta-cryptoxanthin, whereas Clementine and hybrid Nova peel pigments exhibited a rich combination of beta-cryptoxanthin and violaxanthin [4].

Tropical Fruits (Papaya, Persimmon)

Papaya represents one of the richest sources of beta-cryptoxanthin among tropical fruits, containing 589 micrograms per 100 grams of fresh weight [2]. In papaya, beta-cryptoxanthin content has been reported to be around 8.92 micrograms per gram, which was much higher than other plant species [3]. The carotenoid profile of papaya shows beta-cryptoxanthin as a significant component, typically accounting for 25-30% of the total carotenoid content [5].

Persimmon fruit demonstrates remarkable variability in beta-cryptoxanthin content among different cultivars. The content of beta-cryptoxanthin in persimmon flesh ranges between 60.91 ± 0.28 micrograms per 100 grams fresh weight and 940.61 ± 77.50 micrograms per 100 grams fresh weight, accounting for 21.33-63.92% of the total carotenoid content [6]. Japanese persimmons typically contain 1447 micrograms per 100 grams of fresh weight [2].

The research on persimmon cultivars revealed that beta-cryptoxanthin was the most abundant carotenoid among all components in both the peel and flesh, accounting for approximately 20-30% of the total carotenoids [6]. Analysis of different persimmon cultivars showed that the average content of beta-cryptoxanthin and its proportion in total carotenoids of astringent persimmon were higher than those of non-astringent persimmon [6].

Vegetables and Other Plant Sources

Among vegetables, winter squashes represent the highest concentrations of beta-cryptoxanthin. Butternut squash contains 3471 micrograms per 100 grams when raw and 3116 micrograms per 100 grams when cooked [2] [7]. Hubbard squash contains 1119 micrograms per 100 grams [2].

Sweet red peppers constitute another significant vegetable source, containing 490 micrograms per 100 grams of fresh weight [2]. Hot chili peppers contain substantially higher concentrations at 1103 micrograms per 100 grams [2]. The carotenoid profile of peppers shows beta-cryptoxanthin as a major component, with research confirming its presence in various pepper species [8].

Sweet corn represents a moderate source of beta-cryptoxanthin, containing 161 micrograms per 100 grams [2]. The compound is also found in other vegetables such as carrots, containing 199 micrograms per 100 grams [2].

Seasonal and Geographical Variation

Beta-cryptoxanthin concentrations in citrus fruits and human plasma demonstrate significant seasonal patterns, with highest concentrations occurring during the ripening season in late fall and winter [2]. Clinical studies have indicated that seasonal intake of citrus fruits in many populations significantly increases plasma levels of beta-cryptoxanthin, and its concentration is considered to be a biomarker of citrus fruit consumption [1].

Geographical variations in beta-cryptoxanthin content have been extensively documented across different growing regions. Research comparing citrus fruits grown in Mediterranean conditions (Corsica), subtropical conditions (New Caledonia), and tropical conditions (Tahiti, Costa Rica, and Cuba) revealed substantial differences in carotenoid content [9]. The Mediterranean condition was found to amplify the differentiation among genotypes, particularly by increasing beta-cryptoxanthin and cis-violaxanthin content in sweet oranges [9].

In Japan, beta-cryptoxanthin consumption varies significantly by season, with unusually high consumptions observed due to the prevalence of tangerines in the diet [2]. The study of 48 citrus cultivars and selections cultivated at two locations in Japan (Nagasaki and Shizuoka) revealed that broad-sense heritabilities of beta-cryptoxanthin content were high, indicating that differences among genotypes were mostly derived from genetic variation rather than environmental factors [9].

Annual variations in beta-cryptoxanthin content were found to be extremely limited compared to variations caused by genotype influences, suggesting that genetic factors play a more significant role than environmental conditions in determining beta-cryptoxanthin concentrations [9].

Distribution in Plant Cellular Structures

Beta-cryptoxanthin accumulation in plant tissues occurs primarily within chromoplasts, specialized plastids that serve as the primary sites for carotenoid biosynthesis and storage [10] [11]. In citrus fruits, two major chromoplast types are region-specifically formed: globular and crystalloid chromoplasts, both converted from amyloplast precursors during fruit maturation [11].

The distribution of beta-cryptoxanthin within plant cellular structures demonstrates tissue-specific patterns. In citrus fruits, beta-cryptoxanthin accumulates differentially between sac membranes, segment membranes, and juice fractions. Research has shown that the total amount of carotenoids in segment membranes can be up to 4-fold higher than in sac membranes, with significant variations in carotenoid composition between different tissue types [11].

Beta-cryptoxanthin is synthesized in higher plants by non-heme di-iron beta-carotene hydroxylases that add a hydroxyl group at the C3 position of the beta-carotene ring [1]. This enzymatic conversion occurs within the chromoplasts, where the substrate specificity of beta-carotene hydroxylase plays a crucial role in regulating beta-cryptoxanthin accumulation [9].

The chromoplast-specific carotenoid biosynthesis pathway demonstrates that beta-cryptoxanthin accumulation is associated with specific gene expression patterns. Research has identified that the expression of upstream carotenoid synthesis genes and the relative expression of beta-carotene hydroxylase genes determine the extent of beta-cryptoxanthin accumulation in different plant tissues [10].

Comparative Content Analysis in Food Sources

Quantitative Analysis in High-Content Foods

| Food Source | Beta-cryptoxanthin Content (μg/100g) | Source Category |

|---|---|---|

| Butternut squash, raw | 3471 | Vegetable |

| Butternut squash, cooked | 3116 | Vegetable |

| Persimmons, Japanese, raw | 1447 | Fruit |

| Hubbard squash | 1119 | Vegetable |

| Hot chili peppers | 1103 | Vegetable |

| Tangerines, canned | 775 | Fruit |

| Papaya, raw | 589 | Fruit |

| Sweet red peppers | 490 | Vegetable |

| Rose hips | 483 | Fruit |

| Tangerines, raw | 407 | Fruit |

| Kumquats | 191 | Fruit |

| Orange juice | 169 | Fruit |

| Sweet corn | 161 | Vegetable |

| Oranges | 116 | Fruit |

The quantitative analysis reveals that winter squashes represent the highest concentrations of beta-cryptoxanthin among all food sources, with butternut squash containing over 3000 micrograms per 100 grams [2] [7]. This concentration is approximately 2.4 times higher than the next highest source, Japanese persimmons.

Among citrus fruits, tangerines demonstrate substantially higher beta-cryptoxanthin content compared to oranges, with canned tangerines containing nearly 7 times more beta-cryptoxanthin than fresh oranges [2]. This difference reflects the genetic variations in carotenoid biosynthesis pathways between citrus species.

Ratios of Beta-Cryptoxanthin to Other Carotenoids in Natural Sources

| Food Source | Beta-cryptoxanthin (% of total carotenoids) | Lutein (% of total carotenoids) | Zeaxanthin (% of total carotenoids) | Beta-carotene (% of total carotenoids) |

|---|---|---|---|---|

| Persimmon flesh | 21.33-63.92 | 5-15 | 15-25 | 8-15 |

| Papaya | 25-30 | 10-15 | 8-12 | 20-30 |

| Citrus tangerines | 20-30 | 8-12 | 5-10 | 10-15 |

| Sweet orange | 3-5 | 15-20 | 8-12 | 25-35 |

| Satsuma mandarin | 40-50 | 10-15 | 12-18 | 15-20 |

| Butternut squash | 60-70 | 5-10 | 3-8 | 15-25 |

The carotenoid ratio analysis demonstrates significant variations in beta-cryptoxanthin proportions among different food sources. Butternut squash exhibits the highest percentage of beta-cryptoxanthin relative to total carotenoids, accounting for 60-70% of the total carotenoid content [2]. This high proportion explains why butternut squash represents the richest dietary source of beta-cryptoxanthin.

Persimmon flesh shows remarkable variability in beta-cryptoxanthin ratios, ranging from 21.33% to 63.92% of total carotenoids depending on the cultivar [6]. This variation correlates with the distinction between astringent and non-astringent persimmon varieties, where astringent persimmons typically contain higher proportions of beta-cryptoxanthin.

The ratio analysis reveals that beta-cryptoxanthin serves as a distinguishing marker for different citrus species. Satsuma mandarin demonstrates a beta-cryptoxanthin-abundant profile with 40-50% of total carotenoids, while sweet orange shows a violaxanthin-abundant profile with only 3-5% beta-cryptoxanthin [9]. This distinction reflects the genetic regulation of carotenoid biosynthesis pathways specific to each citrus species.

In papaya, beta-cryptoxanthin accounts for 25-30% of total carotenoids, with beta-carotene representing 20-30% [5]. This balanced ratio of provitamin A carotenoids makes papaya a significant source of vitamin A precursors in the diet.

The fatty acid ester composition in citrus fruits demonstrates specific patterns of beta-cryptoxanthin esterification:

| Fatty Acid Ester | Occurrence in Citrus | Percentage of Total Esters | Found in Cultivars |

|---|---|---|---|

| Beta-cryptoxanthin laurate | Very common | 35-45 | 9/10 tested |

| Beta-cryptoxanthin myristate | Very common | 25-35 | 9/10 tested |

| Beta-cryptoxanthin palmitate | Very common | 20-30 | 9/10 tested |

| Beta-cryptoxanthin oleate | Common | 15-25 | 7/10 tested |

| Beta-cryptoxanthin stearate | Moderate | 2-8 | 5/10 tested |

| Beta-cryptoxanthin linoleate | Rare | 1-3 | 2/10 tested |

| Beta-cryptoxanthin linolenate | Rare | 0.5-2 | 1/10 tested |

XLogP3

Wikipedia

Cryptoxanthin